![molecular formula C23H24N4O2 B14938798 N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B14938798.png)
N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazolinone derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the two components . The reaction is usually carried out under mild conditions, and the product is purified through standard chromatographic techniques.
化学反应分析
N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The quinazolinone moiety can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The quinazolinone moiety may also contribute to its biological activity by interacting with different enzymes and proteins.
相似化合物的比较
Similar compounds include other indole derivatives such as N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide and N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide . These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activities and applications. The unique combination of the indole and quinazolinone moieties in N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide sets it apart from other similar compounds.
属性
分子式 |
C23H24N4O2 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
N-[1-(2-methylpropyl)indol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H24N4O2/c1-16(2)14-26-12-10-17-20(8-5-9-21(17)26)25-22(28)11-13-27-15-24-19-7-4-3-6-18(19)23(27)29/h3-10,12,15-16H,11,13-14H2,1-2H3,(H,25,28) |
InChI 键 |
RHLGNCSTGUSJBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B14938719.png)
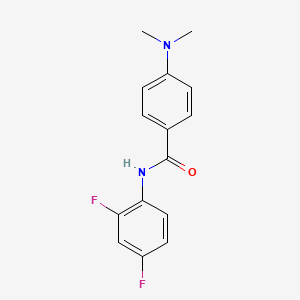
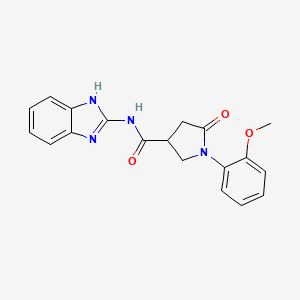
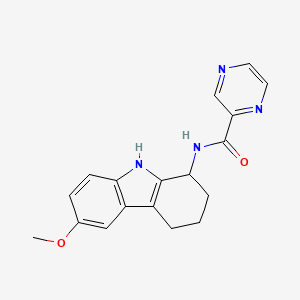
![methyl N-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]phenylalaninate](/img/structure/B14938746.png)
![ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14938755.png)
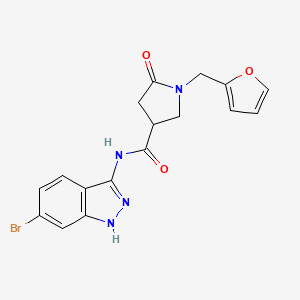
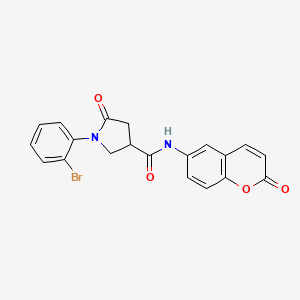
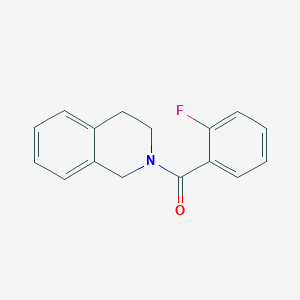
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B14938791.png)
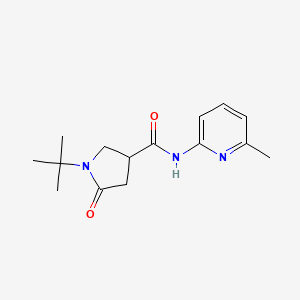
![4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14938816.png)
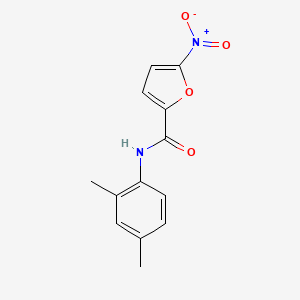
![Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14938825.png)
